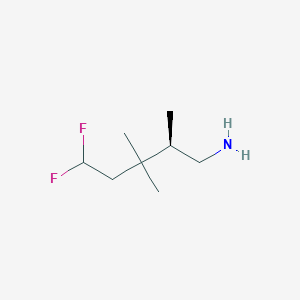
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C16H18Cl2N4O3S. This compound is notable for its complex structure, which includes a benzenesulfonamide core substituted with dichloro groups and a morpholinopyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and morpholine under reflux conditions.
Sulfonamide Formation: The benzenesulfonamide core is prepared by reacting 2,5-dichlorobenzenesulfonyl chloride with an amine precursor.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzenesulfonamide under basic conditions, often using a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or thiol derivatives.
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols, depending on the specific functional groups involved.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is used in various fields:
Chemistry: As a reagent in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition, as the compound can act as a potent inhibitor for certain enzymes.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through enzyme inhibition. The sulfonamide group can mimic the structure of natural substrates or intermediates, binding to the active site of enzymes and blocking their activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the pyrimidine moiety, making it less complex and potentially less specific in its biological activity.
4-methyl-6-morpholinopyrimidine: Without the sulfonamide group, it may not exhibit the same enzyme inhibitory properties.
N-(pyrimidin-2-ylmethyl)benzenesulfonamide: Similar structure but lacks the dichloro substitution, which can affect its reactivity and binding affinity.
Uniqueness
2,5-dichloro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is unique due to its combination of a dichlorobenzenesulfonamide core with a morpholinopyrimidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its ability to interact with various biological targets.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-11-8-16(22-4-6-25-7-5-22)21-15(20-11)10-19-26(23,24)14-9-12(17)2-3-13(14)18/h2-3,8-9,19H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXMLPZCUEKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986541.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2986543.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2986546.png)
![Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2986549.png)
![(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile](/img/structure/B2986550.png)

![2-(thiophen-2-yl)-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}acetamide](/img/structure/B2986554.png)
![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)
